molecular formula C7H4Cl2N2 B1268074 4-Amino-3,5-dichlorobenzonitrile CAS No. 78473-00-4

4-Amino-3,5-dichlorobenzonitrile

Cat. No. B1268074
Key on ui cas rn: 78473-00-4
M. Wt: 187.02 g/mol
InChI Key: COFNCCWGWXFACE-UHFFFAOYSA-N
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Patent
US05202356

Procedure details

P-Aminobenzonitrile (11.8 g) (ex Aldrich) in dry chloroform (250 ml) under nitrogen was treated with sulphuryl chloride (4.05 g) (ex BDH) maintaining reaction temperature below 35°. After 2 hours at reflux the mixture was poured onto ice and made alkaline with 2M sodium hydroxide solution. Work up in the usual manner gave 3,5-dichloro-4-aminobenzonitrile (18.2 g) NMR 1H 7.35(2H,s), 4.70(2H,bs).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]#[N:8])=[CH:5]C=[C:3]([NH2:9])[CH:2]=1.S(Cl)([Cl:13])(=O)=O.[OH-].[Na+].[CH:17]([Cl:20])(Cl)Cl>>[Cl:13][C:2]1[CH:1]=[C:6]([CH:5]=[C:17]([Cl:20])[C:3]=1[NH2:9])[C:7]#[N:8] |f:2.3|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C1=CC(=CC=C1C#N)N
Name
Quantity
4.05 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining
CUSTOM
Type
CUSTOM
Details
reaction temperature below 35°
TEMPERATURE
Type
TEMPERATURE
Details
After 2 hours at reflux the mixture
Duration
2 h
ADDITION
Type
ADDITION
Details
was poured onto ice

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C#N)C=C(C1N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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